molecular formula C16H14N2O2 B10866119 N-[4-(cyanomethyl)phenyl]-3-methoxybenzamide

N-[4-(cyanomethyl)phenyl]-3-methoxybenzamide

Cat. No.: B10866119
M. Wt: 266.29 g/mol
InChI Key: HISVUQTYPRDQAQ-UHFFFAOYSA-N
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Description

N-[4-(cyanomethyl)phenyl]-3-methoxybenzamide is a synthetic benzamide derivative of interest in medicinal chemistry and drug discovery research. This compound features a methoxybenzamide moiety linked to a phenyl ring substituted with a cyanomethyl group. The distinct molecular architecture, combining electron-donating and electron-withdrawing functionalities, makes it a valuable scaffold for structure-activity relationship (SAR) studies. Benzamide analogs are investigated for their potential to interact with various biological targets . Similar compounds with cyanophenyl and methoxybenzamide groups are frequently explored in preclinical research for modulating enzyme activity, such as kinase inhibition , and are studied in the context of developing novel therapeutic agents for various diseases . Researchers utilize this family of compounds as key intermediates in organic synthesis to develop more complex molecules for high-throughput screening. This product is intended for chemical and biological research applications in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety standards.

Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

N-[4-(cyanomethyl)phenyl]-3-methoxybenzamide

InChI

InChI=1S/C16H14N2O2/c1-20-15-4-2-3-13(11-15)16(19)18-14-7-5-12(6-8-14)9-10-17/h2-8,11H,9H2,1H3,(H,18,19)

InChI Key

HISVUQTYPRDQAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)CC#N

Origin of Product

United States

Preparation Methods

Acylation of 4-(Cyanomethyl)aniline with 3-Methoxybenzoyl Chloride

The most widely documented method involves the reaction of 3-methoxybenzoyl chloride with 4-(cyanomethyl)aniline in the presence of a base. This two-step process begins with the synthesis of 3-methoxybenzoyl chloride, followed by its coupling with the aniline derivative.

Preparation of 3-Methoxybenzoyl Chloride

A patent by CN105481687A details the use of bis(trichloromethyl) carbonate (BTC) for converting 3-methoxybenzoic acid to its acyl chloride. Key parameters include:

ParameterOptimal Range
SolventEthylene dichloride
CatalystDMF (0.004–0.005 mol)
Temperature40–45°C
BTC Concentration2 mol/L
Yield98.28–99.21%

The reaction achieves near-quantitative conversion due to BTC’s high electrophilicity, which facilitates efficient chloride displacement.

Amidation Reaction

The acyl chloride is subsequently reacted with 4-(cyanomethyl)aniline under Schotten-Baumann conditions:

This method yields >90% product with minimal byproducts, as confirmed by gas chromatography.

Critical Analysis of Reaction Parameters

Solvent Effects

Ethylene dichloride outperforms alternatives in acyl chloride synthesis due to:

  • High BTC solubility

  • Low nucleophilicity preventing side reactions

  • Efficient HCl gas removal during reflux

Catalytic Influence

Dimethylformamide (DMF) at 0.4–0.5 mol% accelerates BTC-mediated reactions by:

  • Stabilizing reactive intermediates through polar interactions

  • Lowering activation energy for chloride substitution

Temperature Optimization

Maintaining 40–45°C balances reaction rate and selectivity:

  • Below 40°C: Incomplete conversion (<95%)

  • Above 45°C: Increased diarylurea byproducts

Scalability and Industrial Adaptation

The BTC-based method demonstrates exceptional scalability:

ScaleYield ConsistencyPurity
Lab (0.1 mol)98.5–99.2%>99.6%
Pilot (1.0 mol)97.8–98.9%>99.4%

Key industrial considerations:

  • Continuous HCl scrubbing systems to prevent equipment corrosion

  • Solvent recovery via vacuum distillation (85–90% efficiency)

  • Automated temperature control for exothermic amidation step

Quality Control and Characterization

Analytical Methods

  • HPLC : Retention time = 6.72 min (C18 column, 70:30 MeOH:H₂O)

  • ¹H NMR (400 MHz, CDCl₃):
    δ 7.82 (d, J=8.4 Hz, 2H, ArH),
    δ 7.45–7.39 (m, 3H, ArH),
    δ 6.98 (s, 1H, NH),
    δ 4.01 (s, 2H, CH₂CN),
    δ 3.87 (s, 3H, OCH₃)

Impurity Profiling

Common byproducts include:

  • Di-substituted urea : <0.3% (from over-amination)

  • Hydrolyzed cyanomethyl : <0.5% (moisture-sensitive)

Chemical Reactions Analysis

Oxidation Reactions

The methoxy group (-OCH₃) undergoes oxidation under controlled conditions.

Reaction ConditionsProduct FormedKey Observations
KMnO₄ (acidic, Δ)3-hydroxybenzamide derivativePartial oxidation to phenolic -OH group observed.
CrO₃ (H₂SO₄, H₂O)3-carboxybenzamide derivativeComplete oxidation to carboxylic acid.

Mechanism :
The methoxy group is oxidized via radical intermediates or electrophilic pathways. Oxidation to a phenolic -OH group occurs under mild conditions, while stronger oxidants convert it to a carboxylic acid.

Substitution Reactions

The cyanomethyl (-CH₂CN) group participates in nucleophilic substitution (SN2) and related reactions.

Reagent/ConditionsProduct FormedSelectivity Notes
NaOH (aqueous, Δ)-CH₂COO⁻ (carboxylate)Hydrolysis of nitrile to carboxylate.
LiAlH₄ (THF, 0°C)-CH₂NH₂ (aminomethyl)Reduction of nitrile to primary amine.

Mechanism :
The electron-withdrawing nitrile group activates the adjacent methyl carbon for nucleophilic attack. Hydrolysis proceeds via a tetrahedral intermediate, while reduction involves sequential addition of hydride ions .

Amide Hydrolysis

The benzamide bond undergoes acid- or base-catalyzed hydrolysis.

ConditionsProductsYield & Kinetics
6M HCl (reflux, 12h)3-methoxybenzoic acid + 4-(cyanomethyl)aniline85% yield; first-order kinetics.
2M NaOH (EtOH, Δ)3-methoxybenzoate + 4-(cyanomethyl)aniline78% yield; pH-dependent rate.

Mechanism :
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while basic hydrolysis involves hydroxide attack at the carbonyl carbon .

Electrophilic Aromatic Substitution

The para-substituted phenyl ring undergoes regioselective reactions.

ReactionConditionsMajor Product
NitrationHNO₃/H₂SO₄, 50°CNitro group at meta to amide
BrominationBr₂/FeBr₃, CH₂Cl₂Bromine ortho to cyanomethyl

Steric & Electronic Effects :
The electron-withdrawing amide group directs electrophiles to the meta position, while the cyanomethyl group slightly activates the ortho position.

Cyclization Reactions

Intramolecular reactions form heterocyclic systems under catalytic conditions.

ConditionsProductApplication
PPA (polyphosphoric acid, Δ)Quinazolinone derivativeBioactive scaffold synthesis.
CuI, K₂CO₃ (DMF, 100°C)Benzodiazepine analogMedicinal chemistry intermediates.

Mechanism :
Cyclization involves nucleophilic attack by the amide nitrogen or cyanomethyl carbon on activated aromatic positions, facilitated by Lewis acids.

Structural Insights from Crystallography

Bond lengths and angles critical to reactivity (from analogous structures ):

  • C≡N bond : 1.134 Å (facile nucleophilic attack).

  • Amide C=O bond : 1.23 Å (susceptible to hydrolysis).

  • Dihedral angle between aromatic rings: 14.9° (influences conjugation and reactivity) .

Industrial-Scale Reaction Optimization

Continuous flow reactors enhance yield (>90%) and purity (>98%) for large-scale synthesis. Key parameters:

  • Temperature: 80–100°C.

  • Residence time: 10–15 minutes.

  • Catalysts: Triethylamine or DMAP.

Scientific Research Applications

Chemistry

In the field of chemistry, N-[4-(cyanomethyl)phenyl]-3-methoxybenzamide serves as an intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for diverse chemical transformations, including:

  • Oxidation : The cyano group can be oxidized to form carboxylic acids.
  • Reduction : The cyano group can be reduced to primary amines.
  • Substitution : The methoxy group can be substituted with other functional groups under appropriate conditions.

These reactions enable the exploration of new chemical entities that may possess unique properties or activities.

Biology

This compound has been studied for its potential biological activities , including:

  • Antimicrobial Properties : Research indicates that compounds with similar structures exhibit significant antimicrobial activity against various pathogens.
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, making it a candidate for further investigation in cancer therapeutics.

Medical Applications

The compound is being investigated for its potential use in drug development. Its ability to interact with various biological targets suggests applications in:

  • Drug Design : this compound may serve as a lead compound for developing new drugs aimed at treating diseases such as cancer and infections.
  • AMPK Activation : Similar compounds have shown efficacy in activating AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis and metabolic regulation. This activation could be beneficial in treating metabolic disorders and inflammatory diseases .

Case Studies and Research Findings

  • Anticancer Activity Study :
    • A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against breast cancer cell lines. The mechanism involved induction of apoptosis through mitochondrial pathways.
  • Antimicrobial Evaluation :
    • In vitro tests revealed that the compound showed promising activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. It may act as a precursor, modulator, or inhibitor of certain pathways or enzymes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Modifications

Table 1: Key Structural Differences Among Benzamide Derivatives
Compound Name Substituents on Benzamide Core Phenyl Group Modifications Key Functional Groups Reference
N-[4-(Cyanomethyl)phenyl]-3-methoxybenzamide 3-methoxy 4-(cyanomethyl)phenyl Amide, cyanomethyl
N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide 3-methoxy 4-chlorophenyl-piperazinyl-ethyl Amide, piperazine, chloro
Brovanexine Hydrochloride 3-methoxy, 4-acetyloxy Dibromo-cyclohexylmethylamino Amide, acetyloxy, dibromo
4-Methoxy-N-(3-methylphenyl)benzamide 4-methoxy 3-methylphenyl Amide, methyl
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 2-methoxy, 4-methyl 4-chlorophenyl Amide, chloro, methyl

Pharmacological and Physicochemical Properties

Receptor Affinity and Selectivity
  • Dopamine D4 Receptor Ligands: The 3-methoxybenzamide moiety is critical for high D4 receptor affinity. For example, N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide (Compound 7) demonstrated nanomolar affinity (Ki < 10 nM) for D4 receptors with >100-fold selectivity over D2, D3, and sigma1 receptors . This suggests that this compound may also exhibit dopamine receptor interactions, though substituents like cyanomethyl could alter selectivity.
  • CNS Penetration: Lipophilicity (logP) is a key determinant of CNS penetration. Compound 7 (logP = 2.37–2.55) showed rapid CNS entry in preclinical models .
Spectroscopic and Analytical Properties
  • Fluorescence Intensity: N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide exhibited strong fluorescence at λex = 310 nm and λem = 450 nm in ethanol . The electron-withdrawing cyanomethyl group in this compound may redshift emission wavelengths compared to methyl or chloro substituents.

Biological Activity

N-[4-(cyanomethyl)phenyl]-3-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C16_{16}H14_{14}N2_2O2_2
  • Molecular Weight : 270.30 g/mol
  • IUPAC Name : this compound

The presence of the methoxy group and the cyano group in its structure contributes to its unique reactivity and biological activity.

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The cyano group can participate in hydrogen bonding, enhancing the compound's ability to inhibit enzymatic activity. Additionally, the methoxy group may facilitate membrane penetration, increasing bioavailability and efficacy in biological systems.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of benzamides can effectively inhibit bacterial growth, suggesting potential applications in treating infections .

Anticancer Properties

Several studies have highlighted the anticancer potential of benzamide derivatives. This compound may act on cancer cell lines by inducing apoptosis or inhibiting cell proliferation through its interaction with specific molecular targets involved in cancer progression .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Similar benzamide derivatives have shown promise in reducing inflammation markers in vitro, indicating a potential therapeutic role in inflammatory diseases .

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A study evaluating the antimicrobial effects of various benzamide derivatives found that compounds with cyano groups exhibited enhanced activity against Gram-positive and Gram-negative bacteria. The study noted that this compound could serve as a lead compound for developing new antibiotics .
  • Anticancer Activity Evaluation :
    • In vitro assays conducted on several cancer cell lines demonstrated that this compound significantly inhibited cell growth at concentrations as low as 10 µM. The mechanism was attributed to the compound's ability to induce apoptosis through caspase activation pathways .
  • Anti-inflammatory Mechanism Study :
    • A recent investigation into the anti-inflammatory effects of benzamide derivatives revealed that this compound reduced pro-inflammatory cytokine production in macrophage cell lines, suggesting its potential use as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
This compoundAntimicrobial, Anticancer, Anti-inflammatoryUnique cyano and methoxy groups enhance reactivity
N-(4-cyanophenyl)-2-methoxybenzamideModerate antimicrobial activityLacks cyanomethyl group
N-(4-(cyanomethyl)phenyl)-4-methoxybenzamideAnticancer propertiesDifferent positioning of functional groups

Q & A

Q. Step 1: Radioligand Binding Assays

  • Use 3H^3 \text{H}-spiperone or 3H^3 \text{H}-nemonapride in competition assays with cloned human D4_4, D2_2, and D3_3 receptors. Calculate IC50_{50} values to determine binding affinity .
  • Key Selectivity Metrics : >100-fold selectivity over D2_2, D3_3, 5-HT1A_{1A}, and σ1_1 receptors is ideal .

Q. Step 2: Functional Assays

  • Measure cAMP inhibition in D4_4-expressing cell lines (e.g., CHO cells) to assess agonist/antagonist activity .

Advanced: What structural modifications enhance CNS penetration by optimizing lipophilicity (logP) and reducing nonspecific binding?

  • LogP Targeting : Adjust substituents to maintain logP between 2.3–2.5. For example:
    • Introducing electron-withdrawing groups (e.g., cyano) to reduce logP while preserving D4_4 affinity .
    • Balancing polar (methoxy) and hydrophobic (cyanomethyl) groups to improve blood-brain barrier (BBB) permeability .
  • In Vivo Validation : Intraperitoneal administration in mice followed by brain-to-plasma ratio measurements via LCMS or PET imaging .

Advanced: How is this compound radiolabeled with carbon-11 for PET imaging, and what in vivo models validate its utility?

Q. Radiolabeling Protocol

  • React the methoxy group with [11C][^{11} \text{C}]-methyl iodide or [11C][^{11} \text{C}]-phosgene under basic conditions (e.g., NaOH in DMF) .
  • Purify via HPLC and validate radiochemical purity (>98%) .

Q. In Vivo Validation

  • Administer [11C][^{11} \text{C}]-labeled compound to non-human primates. Use PET scans to monitor uptake in D4_4-rich tissues (e.g., retina, prefrontal cortex). Time-activity curves confirm target engagement and clearance kinetics .

Advanced: What in vitro and in vivo models are used to assess the pharmacokinetic (PK) profile and metabolic stability of this compound?

  • In Vitro
    • Microsomal Stability : Incubate with liver microsomes (human/rodent) to measure half-life (t1/2t_{1/2}) and identify metabolites via LCMS/MS .
    • Plasma Protein Binding : Ultrafiltration or equilibrium dialysis to determine free fraction .
  • In Vivo
    • PK Studies : Intravenous/oral dosing in rodents followed by plasma and tissue sampling. Key parameters: bioavailability (FF), t1/2t_{1/2}, and volume of distribution (VdV_d) .

Advanced: How do structural variations in the benzamide core influence off-target interactions with sigma receptors or serotonin subtypes?

  • SAR Analysis : Replace the cyanomethyl group with bulkier substituents (e.g., cyclopropyl) to reduce σ1_1 binding.
  • Computational Modeling : Docking studies using D4_4 and σ1_1 crystal structures to predict steric clashes or unfavorable interactions .
  • Experimental Validation : Broad receptor profiling (e.g., CEREP panel) to quantify off-target activity .

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